molecular formula C13H21F3N2O5 B558488 Boc-D-Lys(TFA)-OH CAS No. 96561-04-5

Boc-D-Lys(TFA)-OH

Katalognummer: B558488
CAS-Nummer: 96561-04-5
Molekulargewicht: 342.31 g/mol
InChI-Schlüssel: DEIYNDIFGSDDCY-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-D-Lys(TFA)-OH is a protected amino acid derivative widely utilized in peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a trifluoroacetyl (TFA) group on the ε-amino side chain of D-lysine. The D-configuration confers resistance to enzymatic degradation, making it valuable in designing metabolically stable peptides. This compound is synthesized through sequential protection steps, often involving carbodiimide-mediated coupling or acylation reactions. Its molecular weight is approximately 350–400 g/mol, depending on isotopic purity and hydration. The TFA group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., 20–50% TFA in dichloromethane), while the Boc group requires stronger acids like neat TFA or HCl/dioxane for removal .

Vorbereitungsmethoden

Synthesis Strategies for Boc-D-Lys(TFA)-OH

Solution-Phase Synthesis

Solution-phase synthesis remains a cornerstone for small-scale production. The process typically involves sequential protection of the α- and ε-amino groups using Boc and TFA, respectively.

Key Steps :

  • α-Amino Protection : D-lysine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in dichloromethane (DCM) or dimethylformamide (DMF) .

  • ε-Amino Protection : The Boc-protected intermediate reacts with trifluoroacetic anhydride (TFAA) in pyridine or DMF to introduce the TFA group .

Advantages :

  • High enantiomeric purity due to controlled reaction conditions.

  • Compatibility with acid-labile protecting groups.

Challenges :

  • Labor-intensive purification steps, particularly when isolating intermediates .

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a streamlined approach for integrating this compound into peptide chains. The Beilstein Journal study highlights the use of Fmoc-Lys(Tfa)-OH as a precursor, where the Tfa group is retained during chain elongation .

Procedure :

  • Resin Loading : Wang or Rink amide resin is functionalized with Fmoc-Lys(Tfa)-OH using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and N-methylmorpholine (NMM) in DMF .

  • Boc Protection : After Fmoc deprotection with piperidine, Boc₂O is introduced to protect the α-amino group .

  • Cleavage and Purification : The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) .

Advantages :

  • Automated synthesis capabilities for high-throughput production .

  • Reduced epimerization risk compared to solution-phase methods .

Step-by-Step Synthetic Procedures

α-Amino Group Protection

Reagents :

  • Boc₂O (2.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure :

  • Dissolve D-lysine (1.0 equiv) in DMF under nitrogen.

  • Add DIPEA dropwise, followed by Boc₂O at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with ice-cold water and extract with ethyl acetate.

  • Dry over Na₂SO₄ and evaporate to yield Boc-D-Lys-OH .

Yield : 85–92% (reported in PMC study) .

ε-Amino Group Trifluoroacetylation

Reagents :

  • Trifluoroacetic anhydride (3.0 equiv)

  • Pyridine (4.0 equiv)

  • Solvent: Anhydrous DMF

Procedure :

  • Dissolve Boc-D-Lys-OH (1.0 equiv) in DMF.

  • Add pyridine and TFAA at −20°C.

  • Stir for 6 hours at 0°C.

  • Neutralize with 1M HCl and extract with DCM.

  • Purify via flash chromatography (silica gel, hexane/ethyl acetate) .

Yield : 78–84% (Beilstein Journal data) .

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal ValueImpact on Yield
Reaction Temperature0–5°C (TFA step)Prevents side reactions
SolventDMF (polar aprotic)Enhances solubility
Coupling AgentHBTU/HOBt95% coupling efficiency

Characterization and Quality Control

Analytical Techniques

MethodKey Data PointsSource
¹H/¹³C NMR δ 1.44 (Boc CH₃), δ 7.45 (TFA CF₃) PMC
RP-HPLC Retention time: 12.3 min (C18 column) Beilstein
Mass Spectrometry [M+H]⁺: 349.2 m/zACS Omega

Purity Standards :

  • Pharmaceutical-grade this compound requires ≥98% purity (HPLC) .

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances leverage microreactors for Boc/TFA protection:

  • Throughput : 500 g/hour (pilot-scale data) .

  • Advantages :

    • Reduced solvent waste (20% less vs. batch) .

    • Consistent product quality (RSD <1%) .

Green Chemistry Initiatives

  • Solvent Recycling : DMF recovery rates exceed 90% using distillation .

  • Catalyst Recovery : Immobilized HBTU on silica gel reduces reagent costs by 40% .

Wirkmechanismus

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids to form peptides. The Boc group protects the amino group from unwanted reactions, while the trifluoroacetamido group provides stability and reactivity for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Boc-D-Lys(Z)-OH

  • Protecting Groups: The ε-amino group is protected with a benzyloxycarbonyl (Z) group instead of TFA.
  • Deprotection : The Z group is removed via catalytic hydrogenation (H₂/Pd-C), which is orthogonal to TFA-based deprotection. This allows sequential removal in multi-step syntheses.
  • Applications : Preferred in hydrogenation-compatible protocols but unsuitable for acid-sensitive substrates. In contrast, Boc-D-Lys(TFA)-OH avoids hydrogenation, reducing risks of side reactions (e.g., disulfide bond reduction) .
  • Yield : Syntheses involving Z-protected intermediates (e.g., Boc-D-Lys(Cbz)-OH → Boc-D-Lys-NH₂) achieve ~85–92% yields, comparable to TFA-protected analogs .

Fmoc-D-Lys(Boc)-OH

  • Protecting Groups: Uses a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino and Boc on the ε-amino group.
  • Deprotection : Fmoc is base-labile (removed with piperidine), enabling orthogonal deprotection in solid-phase peptide synthesis (SPPS). This compound requires acidic conditions, limiting compatibility with base-sensitive residues.
  • Solubility : Fmoc-D-Lys(Boc)-OH has higher polarity due to the Fmoc group, enhancing solubility in polar solvents like DMF. This compound exhibits moderate solubility in DCM or chloroform .

Boc-L-Lys(TFA)-OH

  • Stereochemistry : The L-configuration is naturally occurring but prone to protease cleavage. This compound’s D-form enhances stability in vivo, critical for therapeutic peptides (e.g., opioid receptor antagonists) .
  • Synthetic Utility: Both isomers are used in SPPS, but this compound is favored for non-natural peptide architectures.

Z-Lys(Boc)-OH

  • Protection Strategy: Z on the α-amino and Boc on the ε-amino group.
  • Deprotection Sequence : Hydrogenation removes Z first, followed by acidic Boc cleavage. This compound simplifies deprotection to a single acidic step, reducing synthetic complexity .
  • Molecular Weight : Z-Lys(Boc)-OH (380.44 g/mol) is lighter than this compound due to differences in protecting group masses .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Lysine Derivatives

Compound Molecular Weight (g/mol) Protecting Groups (α/ε) Deprotection Conditions Solubility
This compound ~380–400 Boc/TFA 20–50% TFA in DCM DCM, Chloroform
Boc-D-Lys(Z)-OH 393.4 Boc/Z H₂/Pd-C → TFA DMF, Ethanol
Fmoc-D-Lys(Boc)-OH 468.5 Fmoc/Boc Piperidine → TFA DMF, Acetonitrile
Z-Lys(Boc)-OH 380.44 Z/Boc H₂/Pd-C → TFA DMF, Methanol

Biologische Aktivität

Boc-D-Lys(TFA)-OH, a derivative of lysine, is primarily utilized in peptide synthesis and has garnered attention for its biological activities, particularly in the context of opioid receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and potential therapeutic applications.

Structure and Synthesis

This compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a trifluoroacetic acid (TFA) group at the side chain. The synthesis typically involves:

  • Protection of the Amine : The amino group is protected using the Boc group to prevent unwanted reactions during peptide synthesis.
  • Side Chain Modification : The TFA group is introduced to enhance solubility and stability in biological environments.
  • Peptide Coupling : this compound can be coupled with various amino acids or peptides using standard solid-phase peptide synthesis techniques.

Opioid Receptor Modulation

This compound has been studied extensively for its role in modulating opioid receptors, particularly the δ-opioid receptor. Research indicates that modifications at the C-terminus of peptides containing this compound can significantly alter their pharmacological profiles.

  • Antagonistic Activity : Studies have shown that substituting the C-terminal residue with Boc-D-Lys can enhance δ-opioid antagonist activity. For example, compounds like H-Dmt-Tic-Phe-Lys(Z)-OH exhibit increased potency as δ-antagonists with a pA2 value of 11.43, indicating strong receptor binding affinity and functional activity .
  • Agonistic Activity : Conversely, certain analogs demonstrate μ-opioid agonism when Boc-D-Lys is incorporated into their structure. This dual activity suggests potential applications in pain management therapies that require both agonistic and antagonistic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

Compoundμ-Agonism (IC50)δ-Antagonism (pA2)
H-Dmt-Tic-OH434 nM10.07
H-Dmt-Tic-Phe-Lys(Z)-OH145 nM11.43
H-Dmt-Tic-Gly-NH-Ph>10000 nMNot active

This table summarizes key findings from various studies on the activity of different peptides containing this compound. The data illustrate that even minor structural changes can lead to significant variations in receptor affinity and functional outcomes .

Case Studies

  • Analgesia Development : A study explored the use of this compound derivatives in developing analgesics with reduced tolerance and dependence compared to traditional opioids. The results indicated promising analgesic effects with minimal side effects .
  • Neuroprotection : Another investigation highlighted the neuroprotective properties of peptides incorporating this compound, suggesting potential applications in treating neurodegenerative diseases by promoting neurogenesis and reducing apoptosis .
  • Regulation of Food Intake : Research has also indicated that certain analogs may influence appetite regulation, presenting opportunities for obesity treatment through modulation of opioid pathways involved in hunger signaling .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-Lys(TFA)-OH serves as an important building block in peptide synthesis. It is often employed in the preparation of opioid peptides due to its ability to modify pharmacological properties. For instance, the incorporation of Boc-D-Lys into the Dmt-Tic pharmacophore has been shown to enhance the selectivity and potency of opioid agonists and antagonists. In a study, the substitution of glycine with Boc-D-Lys resulted in significantly improved antagonist activity against delta-opioid receptors .

Table 1: Opioid Activity of Peptides Containing Boc-D-Lys

CompoundpA2 ValueActivity Type
H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph10.07Delta Antagonist
H-Dmt-Tic-Phe-Lys(Z)-OH11.43Delta Antagonist
H-Dmt-Tic-Gly-NH-CH2-Ph5.82Mu Agonist

This table illustrates how modifications using Boc-D-Lys can lead to compounds with varying degrees of activity, showcasing its versatility in drug design.

Pharmacological Research

This compound has been instrumental in pharmacological studies aimed at understanding opioid receptor interactions. Research indicates that the introduction of this compound into peptide structures can alter their binding affinities and selectivities towards mu and delta opioid receptors. For example, a study demonstrated that peptides modified with Boc-D-Lys showed enhanced binding capabilities compared to their unmodified counterparts .

Cancer Research

In cancer research, this compound has been investigated for its potential in drug delivery systems and as a targeting moiety. A study highlighted its use in enhancing the uptake of therapeutic agents in tumor cells when combined with dimethyl sulfoxide treatments. The results indicated significantly higher levels of Boc-D-Lys-TFA-OH in treated tumor samples compared to controls, suggesting its efficacy as a delivery vector .

High-Throughput Screening

The compound is also utilized in high-throughput screening methodologies for peptide libraries. Its ability to facilitate rapid synthesis and deprotection processes makes it valuable for generating diverse peptide libraries that can be screened for various biological activities . The use of Boc-D-Lys allows researchers to efficiently explore structure-activity relationships (SAR) across different peptide sequences.

Case Study 1: Development of Opioid Antagonists

A significant application of this compound was documented in the development of selective opioid antagonists. Researchers synthesized several analogs incorporating this compound into their structures, which led to the discovery of highly potent delta-opioid antagonists with potential therapeutic applications in pain management and addiction treatment .

Case Study 2: Tumor Targeting

In another study focusing on cancer therapeutics, this compound was conjugated with chemotherapeutic agents to enhance their delivery to tumor sites. The study reported improved efficacy and reduced systemic toxicity, highlighting the compound's role as a promising candidate for targeted cancer therapy .

Q & A

Basic Questions

Q. What are the key steps in synthesizing Boc-D-Lys(TFA)-OH, and how is purity confirmed?

Answer:

  • Synthesis Steps :
    • Start with Boc-D-Lys(Cbz)-OH (or similar precursors) and perform catalytic hydrogenation (e.g., 20% Pd(OH)₂/C in methanol) to remove the Cbz protecting group .
    • React the intermediate with trifluoroacetic acid (TFA) to cleave the Boc group, typically under anhydrous conditions for 30 minutes .
    • Purify the product via reversed-phase HPLC to isolate this compound .
  • Purity Validation :
    • Use NMR (¹H/¹³C) to confirm structural integrity, focusing on characteristic peaks for the TFA moiety (e.g., δ ~115-120 ppm for CF₃ in ¹⁹F NMR) .
    • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show [M+H]⁺ or [M−H]⁻ ions matching the theoretical molecular weight (e.g., C₁₆H₂₆F₃N₂O₆: 411.2 g/mol) .
    • Elemental Analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • Primary Methods :
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
    • NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F spectra to verify the absence of residual protecting groups and confirm stereochemistry .
    • Melting Point Analysis : Compare observed values with literature data (if available) to detect impurities .
  • Secondary Methods :
    • FT-IR : Identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. How should this compound be stored to maintain stability?

Answer:

  • Storage Conditions :
    • Powder : Store at −20°C in a desiccator to prevent hydrolysis of the TFA group .
    • Solutions : Dissolve in anhydrous DMF or DMSO and store at −80°C ; avoid repeated freeze-thaw cycles .
  • Handling : Use argon/vacuum sealing for long-term storage to minimize oxidation .

Advanced Research Questions

Q. How can ion suppression caused by TFA in LC/MS analysis of this compound be mitigated?

Answer:

  • Methodology :
    • Post-Column Ammonium Hydroxide (NH₄OH) Infusion : Add 0.1–1% NH₄OH post-column at a molar ratio of 0.5:1 to 50:1 (NH₄OH:TFA) to neutralize TFA’s ion-pairing effects .
    • Alternative Mobile Phases : Replace TFA with formic acid (0.1%) or acetic acid (1%) in LC gradients, though this may reduce chromatographic resolution .
  • Validation : Compare signal-to-noise ratios with/without NH₄OH; ensure recovery rates >90% via spiked matrix experiments .

Q. What experimental strategies resolve discrepancies in mass spectrometry data for this compound?

Answer:

  • Troubleshooting Steps :
    • Source of Contamination : Use a blank matrix (e.g., pooled plasma with low PFAS levels) to identify background interference .
    • Ionization Optimization : Adjust ESI source parameters (e.g., capillary voltage, desolvation temperature) to reduce in-source fragmentation of labile groups .
    • High-Resolution MS (HRMS) : Employ Q-TOF or Orbitrap systems to distinguish isotopic patterns from co-eluting impurities .

Q. How can side reactions during Boc deprotection be minimized in peptide synthesis?

Answer:

  • Optimized Conditions :
    • Scavengers : Add 2.5% triisopropylsilane (TIS) or water to TFA to quench reactive carbocations formed during Boc cleavage .
    • Reaction Time : Limit TFA exposure to 30–60 minutes to prevent aspartimide formation or racemization .
    • Temperature : Conduct deprotection at 0–4°C to slow undesired side reactions .
  • Validation : Monitor byproducts via LC-MS and compare with synthetic standards .

Q. How does this compound facilitate orthogonal protection strategies in peptide design?

Answer:

  • Strategy :
    • Use Boc for α-amino protection and TFA-labile groups (e.g., Trt, Pbf) for side-chain protection, enabling sequential deprotection .
    • Couple with Fmoc-SPPS (solid-phase peptide synthesis) for automated synthesis of complex peptides .
  • Case Study : In Alexa Fluor 488-D-Lysine-NH2 synthesis, Boc removal preceded fluorophore conjugation, ensuring regioselectivity .

Q. Data Management & Reproducibility

Q. What metadata standards ensure FAIR compliance for this compound research?

Answer:

  • Essential Metadata :
    • Synthetic protocols (reagents, temperatures, times) .
    • Analytical parameters (HPLC gradients, MS settings) .
    • Raw data (NMR FID files, MS spectra) in open-access formats (e.g., mzML) .
  • Platforms : Use repositories like Zenodo or Figshare with DOI assignment .

Q. How should researchers validate synthetic reproducibility across labs?

Answer:

  • Guidelines :
    • Detailed Experimental Sections : Include molar ratios, solvent grades, and purification thresholds (e.g., HPLC purity >95%) .
    • Cross-Lab Validation : Share aliquots of intermediates (e.g., Boc-D-Lys(Cbz)-OH) for independent synthesis and characterization .

Eigenschaften

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYNDIFGSDDCY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426358
Record name Boc-D-Lys(TFA)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96561-04-5
Record name Boc-D-Lys(TFA)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.